Benzyl 2-(2,2,3-trimethylcyclopentyl)acetate
Overview
Description
Benzyl 2-(2,2,3-trimethylcyclopentyl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyl group attached to a 2-(2,2,3-trimethylcyclopentyl)acetate moiety. This compound is known for its unique structural features, which include a cyclopentyl ring with three methyl substituents and an ester functional group. The compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2,2,3-trimethylcyclopentyl)acetate typically involves the esterification of 2-(2,2,3-trimethylcyclopentyl)acetic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2,2,3-trimethylcyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or benzyl derivatives.
Scientific Research Applications
Benzyl 2-(2,2,3-trimethylcyclopentyl)acetate is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the formulation of fragrances and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Benzyl 2-(2,2,3-trimethylcyclopentyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological pathways. The cyclopentyl ring and benzyl group contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: Similar ester structure but lacks the cyclopentyl ring.
2-(2,2,3-trimethylcyclopentyl)acetic acid: The acid form of the compound.
Cyclopentyl acetate: Contains a cyclopentyl ring but lacks the benzyl group.
Uniqueness
Benzyl 2-(2,2,3-trimethylcyclopentyl)acetate is unique due to the presence of both a benzyl group and a highly substituted cyclopentyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications and industrial uses.
Properties
IUPAC Name |
benzyl 2-(2,2,3-trimethylcyclopentyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-13-9-10-15(17(13,2)3)11-16(18)19-12-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOGJJBTPUWMSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1(C)C)CC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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